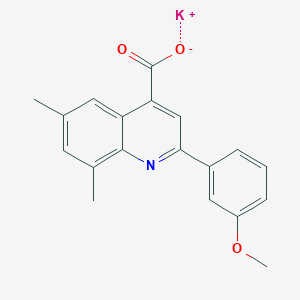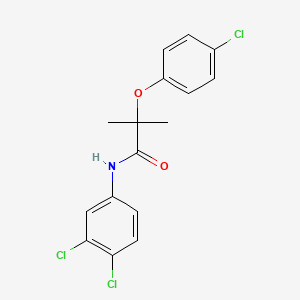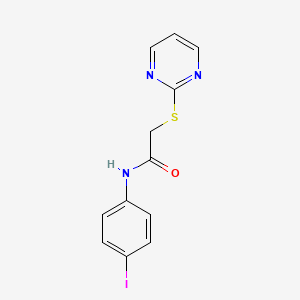
potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate, also known as potassium channel opener, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to a class of compounds known as quinolinecarboxylates, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is not fully understood. However, it is believed to act by opening potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channels in the cell membrane, which leads to the hyperpolarization of the cell and a decrease in the excitability of neurons. This effect is thought to underlie its anticonvulsant and neuroprotective properties.
Biochemical and Physiological Effects:
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines, which suggests that it may have anti-inflammatory properties. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate in lab experiments is its well-established pharmacological properties. It has been extensively studied and its effects on various biological systems are well documented. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate. One area of research is the development of more potent and selective potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate channel openers that can be used as therapeutic agents. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, the potential use of this compound as an anti-inflammatory agent warrants further investigation.
Métodos De Síntesis
The synthesis of potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate is a complex process that involves several steps. The first step involves the preparation of 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylic acid, which is then converted to the potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate salt by reacting it with potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate hydroxide. The final product is obtained by crystallization.
Aplicaciones Científicas De Investigación
Potassium 2-(3-methoxyphenyl)-6,8-dimethyl-4-quinolinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including anticonvulsant, antihypertensive, and anti-inflammatory effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
potassium;2-(3-methoxyphenyl)-6,8-dimethylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3.K/c1-11-7-12(2)18-15(8-11)16(19(21)22)10-17(20-18)13-5-4-6-14(9-13)23-3;/h4-10H,1-3H3,(H,21,22);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJOGLWANAIODM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)[O-])C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16KNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5053836.png)
![3-cyclohexyl-N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B5053839.png)
![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)
![N-1,3-benzodioxol-5-yl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5053856.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)

![N-(4-chlorophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5053874.png)
![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)
![N-allyl-2-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5053889.png)
![{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B5053892.png)
![4-[4-(2-fluorophenoxy)butyl]morpholine oxalate](/img/structure/B5053898.png)

![N-allyl-N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-propen-1-amine](/img/structure/B5053904.png)
![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)